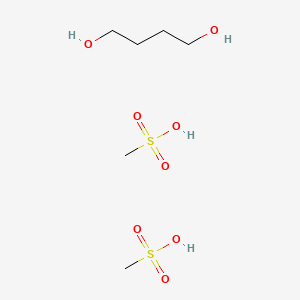

Butane-1,4-diol; methanesulfonic acid

Description

Structural Classification and Functional Group Analysis

Butane-1,4-diyl dimethanesulfonate is classified as a sulfonate ester. periodicchemistry.comwikipedia.org Specifically, it is a diester of methanesulfonic acid and butane-1,4-diol. cymitquimica.com The core structure consists of a four-carbon butane (B89635) chain, with a methanesulfonate (B1217627) group attached to each terminal carbon. nih.govwikimedia.org

The key functional groups in Butane-1,4-diyl dimethanesulfonate are the two methanesulfonate (mesylate) esters. periodicchemistry.com The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions due to the resonance stabilization of the resulting mesylate anion. periodicchemistry.com This characteristic is central to the compound's chemical reactivity.

Table 1: Structural and Chemical Properties of Butane-1,4-diyl Dimethanesulfonate

| Property | Value |

|---|---|

| IUPAC Name | butane-1,4-diyl dimethanesulfonate |

| Synonyms | Busulfan (B1668071), Myleran, 1,4-Butanediol (B3395766) dimethanesulfonate |

| Molecular Formula | C6H14O6S2 |

| Molecular Weight | 246.3 g/mol nih.gov |

| Functional Groups | Sulfonate Ester (-OSO2CH3) |

| Structural Features | Linear butane backbone with two terminal methanesulfonate groups |

Historical Context of Chemical Investigations Pertaining to Bifunctional Alkylating Agents

The development of bifunctional alkylating agents has its roots in the study of chemical warfare agents during World War I. nih.govwikipedia.org Sulfur mustards, the first of these agents, were noted for their vesicant effects and their ability to cause bone marrow suppression and lymphoid aplasia. nih.gov This observation led to the investigation of related nitrogen mustards for their potential antitumor properties in the 1940s. nih.govwikipedia.org

These early investigations demonstrated that compounds capable of forming covalent bonds with biological macromolecules could exhibit cytotoxic effects. This spurred the synthesis and evaluation of various classes of alkylating agents, including aziridines, hexitol (B1215160) epoxides, and alkyl sulfonates, in a search for more effective and less toxic therapeutic agents. oncohemakey.com Butane-1,4-diyl dimethanesulfonate emerged from this line of research as a significant alkyl sulfonate. ebsco.comoncohemakey.com Unlike the nitrogen mustards, its alkylating action is considered cell-cycle nonspecific. nih.gov

Fundamental Reactivity Profile and Significance as a Chemical Synthon

The fundamental reactivity of Butane-1,4-diyl dimethanesulfonate stems from its nature as a potent bifunctional alkylating agent. nih.govtcichemicals.com The two methanesulfonate groups are excellent leaving groups, making the terminal carbon atoms of the butane chain highly susceptible to nucleophilic attack. periodicchemistry.comnih.gov

The primary mechanism of its reactivity involves a nucleophilic substitution (SN2) reaction. wikipedia.org In a biological context, nucleophilic sites on macromolecules, such as the N7 position of guanine (B1146940) in DNA, can attack the electrophilic carbon atoms of the butane backbone. wikipedia.orgdrugbank.com This results in the formation of a covalent bond and the displacement of the methanesulfonate group. wikipedia.org

Because the molecule has two such reactive sites, it can react with two separate nucleophiles, leading to the formation of cross-links. nih.govwikipedia.org This can occur between two different DNA strands (interstrand cross-linking) or within the same strand (intrastrand cross-linking). nih.govwikipedia.org The formation of these DNA adducts disrupts DNA replication and transcription, which is the basis of its cytotoxic effect. nih.govdrugbank.com

As a chemical synthon, Butane-1,4-diyl dimethanesulfonate serves as a source of a four-carbon electrophilic building block. Its ability to form stable linkages with various nucleophiles makes it a valuable tool in the synthesis of more complex molecules where a butane-1,4-diyl moiety is desired. For instance, it has been used in the synthesis of various organic compounds, including those with potential applications in materials science and medicinal chemistry. nih.govmdpi.com

Table 2: Reactivity Overview of Butane-1,4-diyl Dimethanesulfonate

| Reaction Type | Description | Key Features |

|---|---|---|

| Nucleophilic Substitution (SN2) | The primary reaction mechanism where a nucleophile attacks a terminal carbon, displacing the methanesulfonate leaving group. wikipedia.org | Proceeds with inversion of configuration. Rate is dependent on both the substrate and the nucleophile. |

| Alkylation | The transfer of the butyl group to a nucleophile. drugbank.com | Can be mono-alkylation (one reaction) or bi-alkylation (both ends react). |

| Cross-linking | The formation of a bridge between two nucleophilic sites. nih.gov | Can be intramolecular or intermolecular. Critical for its biological activity. |

Properties

Molecular Formula |

C6H18O8S2 |

|---|---|

Molecular Weight |

282.3 g/mol |

IUPAC Name |

butane-1,4-diol;methanesulfonic acid |

InChI |

InChI=1S/C4H10O2.2CH4O3S/c5-3-1-2-4-6;2*1-5(2,3)4/h5-6H,1-4H2;2*1H3,(H,2,3,4) |

InChI Key |

KMXUOSYEJAMGQU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C(CCO)CO |

Origin of Product |

United States |

Synthetic Methodologies for Butane 1,4 Diyl Dimethanesulfonate and Analogous Dialkyl Dimethanesulfonates

Direct Esterification Approaches

Direct esterification remains a cornerstone for the synthesis of sulfonate esters, valued for its straightforwardness and reliability. This approach involves the reaction of an alcohol with a sulfonylating agent, typically in the presence of a base to neutralize the acidic byproduct.

Synthesis via 1,4-Butanediol (B3395766) and Methanesulfonyl Chloride Reactions

The most common method for preparing Butane-1,4-diyl dimethanesulfonate (also known as Busulfan) is the direct reaction of 1,4-Butanediol with methanesulfonyl chloride. ulisboa.pttcichemicals.com In this reaction, both hydroxyl groups of the 1,4-Butanediol are esterified by the methanesulfonyl chloride. The stoichiometry of the reaction requires at least two equivalents of methanesulfonyl chloride for every one equivalent of 1,4-Butanediol to ensure complete disubstitution.

The reaction is typically conducted in an aprotic solvent, such as dichloromethane, to dissolve the reactants and facilitate the reaction. ulisboa.pt The process involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the methanesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the methanesulfonate (B1217627) (mesylate) ester. An acid, typically hydrochloric acid (HCl), is generated as a byproduct for each ester formed.

General Reaction Scheme:

Optimization of Reaction Conditions: Role of Amine Bases (e.g., Pyridine (B92270), Triethylamine)

The hydrochloric acid generated during the reaction must be neutralized to prevent unwanted side reactions and to drive the equilibrium towards product formation. This is achieved by adding a base, most commonly an amine base like pyridine or triethylamine (B128534). ulisboa.ptchemicalbook.com These bases act as HCl scavengers.

The choice of base and reaction conditions can significantly impact the reaction rate and yield. Triethylamine is a widely used, strong, non-nucleophilic base. ulisboa.pt Pyridine can also be used, acting as both a base and sometimes as a nucleophilic catalyst. chemicalbook.com However, traditional methods using pyridine as a solvent can be slow and may lead to side reactions like the formation of alkyl chlorides. organic-chemistry.org

Modern methods often favor using stoichiometric amounts of bases like triethylamine or catalytic amounts of more complex diamines in the presence of a stoichiometric amount of a tertiary amine. organic-chemistry.org This approach offers higher reaction rates, simpler operation, and a reduction in side products. organic-chemistry.org

| Base | Typical Role | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Pyridine | Base and Catalyst | Effective for many substrates | Can be slow; potential for side reactions organic-chemistry.org |

| Triethylamine (Et₃N) | HCl Scavenger | Strong, non-nucleophilic, widely used ulisboa.pt | Less effective alone in some cases organic-chemistry.org |

| Me₂N(CH₂)nNMe₂ (e.g., TMEDA) | Catalyst/Promoter | High reaction rates, operational simplicity organic-chemistry.org | Higher cost compared to simple amines |

Alternative Mesylating Agents (e.g., Methanesulfonic Anhydride)

Methanesulfonic anhydride (B1165640) serves as a powerful alternative to methanesulfonyl chloride for the mesylation of alcohols. chemicalbook.comwikipedia.org A primary advantage of using the anhydride is that it avoids the formation of chlorinated byproducts, which can be a problem when using methanesulfonyl chloride, especially with substrates sensitive to chlorides. chemicalbook.com

The reaction with methanesulfonic anhydride produces methanesulfonic acid as a byproduct, which is also neutralized by an amine base. chemicalbook.com This reagent is particularly effective for producing the corresponding methylsulfonyl esters in the presence of bases like pyridine or triethylamine. chemicalbook.com While highly efficient for many alcohols, methanesulfonic anhydride may not be suitable for the mesylation of certain unsaturated alcohols. chemicalbook.com

Advanced Synthetic Strategies for Sulfonate Esters

Beyond classical esterification, novel synthetic methods have emerged, offering milder reaction conditions, broader substrate scope, and unique reaction pathways.

Visible-Light-Induced Multicomponent Reactions for Sulfonic Ester Formation

A modern approach to synthesizing sulfonic esters involves visible-light-induced multicomponent reactions. rsc.orgrsc.org This strategy offers a pathway to a wide range of sulfonic esters under mild conditions, avoiding the use of hazardous sulfonyl chlorides. rsc.org

In one such method, arylazo sulfones, an SO₂ source like DABSO (DABCO·(SO₂)₂), and various alcohols react in the presence of a copper catalyst (CuI) upon irradiation with visible light (e.g., blue LEDs). rsc.orgrsc.org This process is believed to proceed through radical intermediates. researchgate.net The visible light initiates the reaction, leading to the generation of radical species that combine to form the final sulfonate ester product. rsc.org This technique is noted for its high yields and tolerance of various functional groups. rsc.org

| Component | Function | Example |

|---|---|---|

| Sulfonyl Source | Provides the sulfonyl group | Arylazo sulfones |

| SO₂ Source | Inserts sulfur dioxide moiety | DABSO |

| Alcohol | Provides the alkoxy group | Primary, secondary alcohols |

| Catalyst | Mediates the coupling | Copper(I) iodide (CuI) |

| Energy Source | Initiates the radical process | Visible Light (Blue LED) |

Transition-Metal Catalyzed Approaches for Alcohol Sulfonylation

Transition-metal catalysis offers another advanced route for the sulfonylation of alcohols. The "borrowing hydrogen" methodology is a notable example, where a transition metal catalyst temporarily removes hydrogen from an alcohol to form an intermediate aldehyde or ketone. rsc.orgresearchgate.net This highly reactive intermediate can then participate in further reactions. While this specific methodology is more commonly applied to C-C and C-N bond formation, other transition-metal-catalyzed systems are used for sulfonylation. rsc.org

For instance, catalysts based on indium or ytterbium(III) trifluoromethanesulfonate (B1224126) have been shown to efficiently catalyze the reaction between alcohols and sulfonylating agents like toluenesulfonic acid anhydride. organic-chemistry.org Dibutyltin oxide is another example of a catalyst that can selectively and rapidly promote the sulfonylation of primary alcohols in diols. organic-chemistry.org These catalytic methods often provide high yields under mild conditions and can offer high selectivity for specific hydroxyl groups in polyol substrates. organic-chemistry.org

Indirect Routes via Oxidation of Sulfinates

The preparation of dialkyl dimethanesulfonates can be approached through the oxidation of corresponding dialkyl sulfinates. This method, while less common than direct mesylation of diols, offers an alternative pathway that can be advantageous in certain synthetic contexts. The general strategy involves the initial formation of a disulfinate ester from a suitable precursor, followed by oxidation to the desired dimethanesulfonate.

While specific literature detailing the synthesis of butane-1,4-diyl dimethanesulfonate directly from the corresponding disulfinate is not extensively documented, the underlying principle of sulfinate oxidation is a well-established transformation in organic sulfur chemistry. The oxidation of sulfinate esters to sulfonate esters can be achieved using a variety of oxidizing agents. Common oxidants for this transformation include peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide, and potassium permanganate.

The hypothetical synthesis of butane-1,4-diyl dimethanesulfonate via this route would commence with the preparation of butane-1,4-diyl disulfinate. This intermediate could potentially be synthesized from 1,4-butanediol and a sulfinylating agent. Subsequent oxidation would then yield the target dimethanesulfonate. The choice of oxidant and reaction conditions would be crucial to ensure high conversion and to avoid over-oxidation or side reactions.

Table 1: Potential Oxidizing Agents for the Conversion of Sulfinates to Sulfonates

| Oxidizing Agent | Abbreviation | General Reaction Conditions |

| meta-Chloroperoxybenzoic acid | m-CPBA | Inert solvent (e.g., CH₂Cl₂), low temperature |

| Hydrogen peroxide | H₂O₂ | Often in the presence of a catalyst, various pH |

| Potassium permanganate | KMnO₄ | Aqueous or organic solvents, basic or acidic |

| Ruthenium tetroxide | RuO₄ | Catalytic amounts with a co-oxidant |

This table presents general oxidizing agents for the sulfinate to sulfonate conversion and is not based on specific experimental data for butane-1,4-diyl disulfinate.

Stereoselective and Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral butane-1,4-diyl dimethanesulfonate analogues, where the butane (B89635) backbone is stereochemically defined, requires careful consideration of stereocontrol throughout the synthetic sequence.

Preparation of Chiral Butane-1,4-diyl Dimethanesulfonate Analogues

The primary strategy for preparing chiral butane-1,4-diyl dimethanesulfonate analogues involves starting with an enantiomerically pure or enriched chiral 1,4-diol. A variety of methods exist for obtaining chiral diols, including asymmetric synthesis, resolution of racemic mixtures, and the use of chiral pool starting materials.

For instance, asymmetric dihydroxylation or hydrogenation of suitable unsaturated precursors can provide access to enantiomerically enriched diols. Once the chiral diol is obtained, it can be converted to the corresponding dimethanesulfonate.

Table 2: General Approaches to Chiral 1,4-Diol Precursors

| Method | Description | Key Features |

| Asymmetric Dihydroxylation | Catalytic osmylation of a diene using a chiral ligand. | Provides access to syn-diols. |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a diketone or hydroxyketone with a chiral catalyst. | Can provide access to both syn- and anti-diols depending on the substrate and catalyst. |

| Enzymatic Resolution | Selective acylation or hydrolysis of a racemic diol or its derivative catalyzed by an enzyme. | High enantioselectivity is often achievable. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., tartaric acid, carbohydrates) as starting materials. | The stereochemistry is predetermined by the starting material. |

This table outlines general strategies and is not exhaustive for the synthesis of all chiral 1,4-diol analogues.

Preservation of Stereochemical Configuration during Mesylation

A critical step in the synthesis of chiral dimethanesulfonates is the conversion of the chiral diol to the final product without compromising its stereochemical integrity. The standard procedure for this transformation is mesylation, which involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine.

Crucially, the mesylation of an alcohol proceeds with retention of configuration at the chiral center. libretexts.org This is because the carbon-oxygen bond of the alcohol is not broken during the reaction. Instead, the hydrogen atom of the hydroxyl group is replaced by the methanesulfonyl group. The incoming methanesulfonyl chloride reacts at the oxygen atom, and the subsequent deprotonation by the base does not affect the stereocenter.

Therefore, if a chiral 1,4-diol with a specific stereochemistry is used as the starting material, the resulting butane-1,4-diyl dimethanesulfonate analogue will have the same stereochemical configuration.

Synthesis of Functionalized Dimethanesulfonates (e.g., amino-substituted derivatives)

The synthesis of functionalized dimethanesulfonates, such as those bearing amino substituents, can be achieved by starting with appropriately functionalized chiral diols. The preparation of chiral amino-diols is a well-established field in organic synthesis.

One common approach involves the stereoselective reduction of α-amino ketones or the asymmetric aminohydroxylation of alkenes. Once the chiral amino-diol is synthesized, protection of the amino group is typically necessary before proceeding with the mesylation of the hydroxyl groups. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) or amides. After protection, the diol can be treated with methanesulfonyl chloride and a base to afford the amino-substituted dimethanesulfonate.

Table 3: Illustrative Synthetic Sequence for an Amino-Substituted Dimethanesulfonate

| Step | Transformation | Reagents and Conditions | Stereochemical Consideration |

| 1 | Synthesis of Chiral Amino-diol | e.g., Asymmetric aminohydroxylation | Establishes the stereocenters. |

| 2 | Protection of the Amino Group | e.g., Boc₂O, Et₃N | Prevents reaction of the amine with MsCl. |

| 3 | Dimesylation | MsCl, pyridine or Et₃N | Retention of configuration at the carbinol centers. |

| 4 | (Optional) Deprotection | e.g., TFA or HCl | To yield the free amine if desired. |

This table provides a general, illustrative pathway. Specific conditions would need to be optimized for a particular substrate.

Reaction Mechanisms and Chemical Reactivity of Butane 1,4 Diyl Dimethanesulfonate

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions can compete with nucleophilic substitution, particularly under certain conditions. These reactions result in the formation of a double bond.

While SN2 reactions are predominant for primary substrates like Butane-1,4-diyl dimethanesulfonate, elimination reactions (specifically E2) can occur, especially in the presence of a strong, sterically hindered base. nih.govyoutube.com The E2 mechanism is a concerted process where the base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. youtube.com

For Butane-1,4-diyl dimethanesulfonate, the use of a strong, bulky base would favor the E2 pathway over the SN2 pathway. The steric bulk of the base would hinder its ability to act as a nucleophile and attack the carbon atom directly, making it more likely to function as a base and abstract a proton. nih.gov Additionally, higher reaction temperatures generally favor elimination over substitution.

| Reaction | Nucleophile/Base Requirement | Substrate Preference | Solvent | Temperature |

| SN2 | Strong, non-hindered nucleophile | Methyl > Primary > Secondary | Polar aprotic | Lower |

| E2 | Strong, often bulky, base | Tertiary > Secondary > Primary | Less polar | Higher |

Hydrolysis Mechanisms of Butane-1,4-diyl Dimethanesulfonate Esters

In aqueous solutions, Butane-1,4-diyl dimethanesulfonate is susceptible to hydrolysis, a reaction where water acts as the nucleophile. nih.govnih.gov This process can lead to the formation of different products depending on the reaction conditions.

The hydrolysis of the sulfonic ester groups can occur non-enzymatically. nih.gov The initial step involves the nucleophilic attack of a water molecule on one of the terminal carbons, displacing a methanesulfonate (B1217627) group. This results in the formation of methanesulfonic acid and an unstable intermediate, 4-methanesulfonyloxybutanol. nih.gov This intermediate can then undergo an intramolecular SN2 reaction, where the hydroxyl group attacks the other terminal carbon, displacing the second methanesulfonate group and forming the cyclic ether, tetrahydrofuran (B95107) (THF). nih.gov

Alternatively, a second water molecule can attack the remaining terminal carbon in a bi-sulfonyl hydrolysis, leading to the formation of 1,4-butanediol (B3395766) and a second molecule of methanesulfonic acid. nih.gov The hydrolysis of Butane-1,4-diyl dimethanesulfonate in aqueous solution yields both tetrahydrofuran and methanesulfonic acid. nih.gov

The mechanism of ester hydrolysis can be influenced by pH. youtube.com Under neutral or acidic conditions, water acts as the nucleophile. In basic conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile, will be the attacking species, accelerating the hydrolysis rate.

Intramolecular Cyclization Reactions

A significant reaction pathway for butane-1,4-diyl dimethanesulfonate, particularly in biological systems, involves an intramolecular cyclization process. This reaction is a key part of its metabolism following conjugation with the endogenous tripeptide glutathione (B108866) (GSH). nih.gov

The process begins with the alkylation of the thiol group of GSH by one end of the busulfan (B1668071) molecule. This can occur either spontaneously or be catalyzed by glutathione S-transferase (GST) enzymes. nih.govresearchgate.net The initial reaction forms a positively charged sulfonium (B1226848) ion conjugate. nih.gov This intermediate can then undergo an intramolecular displacement, or β-elimination reaction, where the sulfur atom of the glutathione moiety is eliminated. nih.govresearchgate.net This results in the formation of a cyclic compound, tetrahydrothiophene (B86538) (THT), along with γ-glutamyldehydroalanylglycine (EdAG). nih.govresearchgate.net The formation of THT represents a definitive intramolecular cyclization event driven by the structure of the busulfan backbone and the nature of the intermediate conjugate. nih.gov

Alkylation Chemistry (General Chemical Process)

The principal chemical reactivity of butane-1,4-diyl dimethanesulfonate is defined by its function as an alkylating agent. drugbank.combccancer.bc.cacancercareontario.ca The molecule's two methanesulfonate groups are excellent leaving groups. drugbank.comnih.gov In the presence of nucleophiles, the compound undergoes nucleophilic substitution reactions. nih.govnih.gov This process leads to the transfer of a butyl group to the nucleophile, forming a covalent bond. patsnap.com

In aqueous environments, the methanesulfonate groups are displaced, which is believed to produce highly reactive carbonium ions (carbocations) at the terminal carbons of the butane (B89635) chain. drugbank.comnih.govbccancer.bc.canih.gov These electrophilic intermediates are then readily attacked by electron-rich, nucleophilic sites on other molecules. patsnap.com In a biological context, the primary targets for this alkylation are cellular macromolecules, most notably DNA. patsnap.comnih.gov The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophile, such as the N7 position of a guanine (B1146940) base in DNA, attacks the carbon atom adjacent to the mesylate leaving group. drugbank.comnih.gov

Formation of Cross-linked Species via Bifunctional Reactivity

The presence of two reactive sites on the butane-1,4-diyl dimethanesulfonate molecule allows it to function as a bifunctional agent, capable of forming cross-links between two nucleophiles or two sites on a single macromolecule. bccancer.bc.capatsnap.comnih.gov After the first alkylation event occurs at one end of the molecule, the second methanesulfonate group at the other end remains available to react with another nucleophile. patsnap.com

This bifunctional reactivity is most significantly observed in its interactions with DNA. patsnap.comnih.gov Butane-1,4-diyl dimethanesulfonate is known to form both intrastrand (within the same DNA strand) and interstrand (between opposite DNA strands) cross-links. drugbank.comnih.govpatsnap.com The most common site of alkylation is the N7 position of guanine. patsnap.com The formation of a 1,4-di(7-guanyl)butane adduct, where the four-carbon chain bridges two guanine bases, has been identified as a key cross-linking product. nih.gov Guanine-adenine intrastrand cross-links have also been reported. drugbank.comyoutube.com These cross-links disrupt the normal structure and function of DNA by preventing strand separation, which is necessary for replication and transcription. cancercareontario.capatsnap.com

Below is a table summarizing the DNA adducts formed through the alkylating activity of butane-1,4-diyl dimethanesulfonate.

| Adduct Type | Description | Nucleophilic Site(s) | Reference |

| Mono-adduct | A single alkylation event where the butyl group is attached to one nucleophilic site. | N7 of Guanine | youtube.com |

| Intrastrand Cross-link | The butyl group bridges two nucleobases on the same DNA strand. | Guanine-Adenine | drugbank.comyoutube.com |

| Interstrand Cross-link | The butyl group bridges two nucleobases on opposite DNA strands. | N7 of Guanine on opposing strands | nih.gov |

| DNA-Protein Cross-link | The butyl group links a DNA base to an amino acid residue in a nearby protein. | Cysteine residues in histone proteins | nih.govnih.gov |

Mechanistic Insights into Alkylation Reactions (e.g., Carbonium Ion Formation)

The mechanism of alkylation by butane-1,4-diyl dimethanesulfonate involves the cleavage of the carbon-oxygen bond of the ester. The methanesulfonate anion is a very stable leaving group, facilitating this cleavage. drugbank.comnih.gov Upon systemic absorption and hydrolysis, the molecule releases its methanesulfonate groups and forms highly reactive, positively charged carbonium ions. nih.govbccancer.bc.cacancercareontario.canih.gov

These electrophilic carbonium ions are the ultimate alkylating species. drugbank.comnih.gov They readily react with available nucleophiles without a significant energy barrier. The reaction with DNA is characterized as a nucleophilic substitution reaction. nih.govnih.gov Specifically, the N7 position of guanine, being a strongly nucleophilic site, attacks the electrophilic carbon of the reactive intermediate. drugbank.comnih.gov While the formation of a discrete carbocation intermediate is widely cited, the reaction is also described in terms of an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom, displacing the leaving group in a single, concerted step. drugbank.comnih.gov Regardless of the precise intermediate or transition state, the outcome is the formation of a stable covalent bond between the butyl group and the nucleophile. patsnap.com

Derivatization Reactions and Functional Group Transformations

Beyond its primary role as an alkylating agent, butane-1,4-diyl dimethanesulfonate can undergo several derivatization reactions and functional group transformations, primarily through metabolic processes. nih.gov The initial and most significant transformation is its conjugation with glutathione (GSH). drugbank.comnih.gov This reaction, which can be spontaneous or enzyme-catalyzed, attaches the large tripeptide to the butane backbone, fundamentally altering the molecule's properties and representing a major derivatization. nih.gov

The resulting GSH conjugate is not a stable end-product but serves as an intermediate for further transformations. nih.govpharmgkb.org As previously mentioned, one pathway for this intermediate is an intramolecular cyclization to form tetrahydrothiophene (THT). nih.gov The THT molecule then undergoes further oxidative metabolism. nih.govpharmgkb.org The sulfur atom is oxidized, first to tetrahydrothiophene 1-oxide and subsequently to sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide). nih.gov A further hydroxylation reaction can occur, yielding 3-hydroxysulfolane, which is a major urinary metabolite. nih.govnih.gov These sequential reactions demonstrate significant functional group transformations, converting the original diester into a series of sulfur-containing heterocyclic compounds. nih.gov

Another approach to derivatization involves synthetic chemistry, where new derivatives of busulfan have been created by coupling the molecule to other chemical moieties, such as acetylated carbohydrates, to explore modified properties. openmedicinalchemistryjournal.com

The major metabolic derivatives of butane-1,4-diyl dimethanesulfonate are outlined in the table below.

| Derivative/Metabolite | Precursor | Key Transformation | Reference |

| Glutathione Conjugate | Busulfan | Nucleophilic substitution with GSH | nih.gov |

| Tetrahydrothiophene (THT) | Glutathione Conjugate | Intramolecular cyclization / β-elimination | nih.govpharmgkb.org |

| Tetrahydrothiophene 1-oxide | Tetrahydrothiophene | Oxidation of sulfur atom | nih.gov |

| Sulfolane | Tetrahydrothiophene 1-oxide | Further oxidation of sulfur atom | nih.gov |

| 3-Hydroxysulfolane | Sulfolane | Hydroxylation of the thiophene (B33073) ring | nih.govnih.gov |

Spectroscopic and Analytical Characterization of Butane 1,4 Diyl Dimethanesulfonate and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in Butane-1,4-diyl dimethanesulfonate. The spectrum is characterized by strong absorption bands indicative of the sulfonate ester group. The most prominent peaks are the asymmetric and symmetric stretching vibrations of the S=O bonds in the methanesulfonyl group, which typically appear in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Additionally, the C-O stretching vibration of the ester linkage is expected to produce a strong band in the 1000-1250 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed around 2850-3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric Stretch | ~1350 - 1380 |

| S=O | Symmetric Stretch | ~1170 - 1190 |

| C-O | Stretch | ~1000 - 1250 |

| C-H (Alkyl) | Stretch | ~2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of Butane-1,4-diyl dimethanesulfonate and to study its fragmentation patterns, which aids in structural confirmation. The compound has a molecular weight of approximately 246.3 g/mol . nih.govnih.govthermofisher.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the molecule can be ionized to form various adducts. For example, a sodium adduct [M+Na]⁺ can be observed at a mass-to-charge ratio (m/z) of approximately 269. researchgate.net Ammonium (B1175870) adducts [M+NH₄]⁺ at m/z 264 have also been reported. nih.gov

Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways. A common fragmentation involves the cleavage of the C-O bond, leading to the loss of a methanesulfonyloxy group or methanesulfonic acid. A frequently observed product ion in multiple reaction monitoring (MRM) mode is at m/z 151, which corresponds to the protonated butane (B89635) chain with one remaining methanesulfonate (B1217627) group after the loss of methanesulfonic acid. nih.gov The transition from the precursor ion (e.g., m/z 264) to this product ion (m/z 151) is often used for quantitative analysis in biological matrices. nih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, and sulfur) in the compound. This data is used to verify the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. The molecular formula for Butane-1,4-diyl dimethanesulfonate is C₆H₁₄O₆S₂. nih.govnih.gov Based on this formula and the atomic weights of the elements (C ≈ 12.01, H ≈ 1.01, O ≈ 16.00, S ≈ 32.07), the theoretical elemental composition can be calculated.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 29.26% |

| Hydrogen (H) | 5.73% |

| Oxygen (O) | 39.00% |

| Sulfur (S) | 26.03% |

Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the compound's purity and elemental composition.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of Butane-1,4-diyl dimethanesulfonate, commonly known as busulfan (B1668071), providing robust methods for its quantification, purity assessment, and the separation of related impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are extensively utilized, each offering distinct advantages for the analysis of this compound in various matrices, from bulk drug substances to pharmaceutical formulations.

High-Performance Liquid Chromatography stands as a versatile and widely adopted technique for the analysis of Butane-1,4-diyl dimethanesulfonate. Various HPLC methods have been developed, often employing derivatization to enhance detection, particularly when using UV or fluorescence detectors.

A common approach involves pre-column derivatization. For instance, a validated method for pharmaceutical formulations utilizes a YMC Pack ODS-A (150 x 4.6 mm, 3µm) column. nih.gov This method demonstrates good recovery, within 98% to 102%, and is suitable for routine quality control analysis. nih.govguidetopharmacology.orgclinicaltrials.gov Another method employs a C18 column with a mobile phase consisting of an acetate (B1210297) buffer (pH 5) and acetonitrile (B52724) (45:55 v/v) at a flow rate of 1 mL/min, coupled with fluorimetric detection. bccancer.bc.ca

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity, often eliminating the need for derivatization. ebi.ac.uk A rapid and accurate LC-MS/MS method was developed for plasma busulfan quantification, using a C18 column with an isocratic mobile phase of 2 mM ammonium acetate and 0.1% formic acid in a methanol/water mixture. cam.ac.uk This method has a run time of just 1.6 minutes. cam.ac.uk Comparison studies have shown an excellent agreement between the traditional HPLC-UV methods and the more rapid HPLC-MS/MS assays. ebi.ac.uk These advanced methods are particularly beneficial in clinical research, requiring smaller sample volumes and offering faster analysis times. ebi.ac.uk

Table 1: Examples of HPLC Methods for Butane-1,4-diyl Dimethanesulfonate Analysis

Gas Chromatography is a highly effective technique for the purity assessment of Butane-1,4-diyl dimethanesulfonate and for quantifying its impurities, such as the precursor 1,4-butanediol (B3395766). manchester.ac.uk Many GC methods require a derivatization step to increase the volatility and thermal stability of busulfan.

One established GC-MS method involves the iodination of busulfan to form 1,4-diiodobutane, which is then analyzed using a fused-silica capillary column. otago.ac.nz This procedure is sensitive, with a limit of quantification of 0.04 mg/L, and has been successfully applied to routine analysis. otago.ac.nz Another approach uses an electron-capture detector (GC-ECD), which offers high sensitivity. nih.gov This method involves extraction with ethyl acetate followed by derivatization with 2,3,5,6-tetrafluorothiophenol, achieving a limit of quantitation of 0.100 µg/mL in biological samples. nih.gov

For the analysis of impurities in the drug substance without derivatization, a simple and stability-indicating GC-Flame Ionization Detection (GC-FID) method has been developed. nih.gov This method utilizes a fused silica (B1680970) capillary column (USP Phase G42) with hydrogen as the carrier gas. nih.gov It is capable of quantifying busulfan and its organic impurities, demonstrating reliability and ruggedness. nih.gov A separate GC-FID method has been specifically validated for the quantitative determination of tetrahydrofuran (B95107) (THF), a hydrolytic degradation impurity in injectable busulfan formulations. nih.gov

Table 2: Examples of GC Methods for Butane-1,4-diyl Dimethanesulfonate Analysis

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the identification and quantification of Butane-1,4-diyl dimethanesulfonate in pharmaceutical products. researchgate.net An accurate and precise HPTLC method has been developed that involves a post-chromatographic derivatization step. researchgate.net

In this method, samples are spotted on an HPTLC plate, developed using an appropriate mobile phase, and then derivatized with 4-nitrobenzylpyridine. researchgate.net This derivatization results in a colored spot that can be quantified using a densitometer. The method has been validated and is suitable for the quantitation of busulfan in aqueous solutions in the concentration range of 100 to 500 µg/mL. researchgate.net Its simplicity and speed make it well-suited for quality control purposes, including identification, quantification, and stability studies of busulfan in pharmaceutical preparations like capsules or infusion bags prepared in a hospital pharmacy setting. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

Table of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Butane-1,4-diyl dimethanesulfonate | Busulfan |

| 1,4-Butanediol | - |

| 1,4-Diiodobutane | - |

| 2,3,5,6-Tetrafluorothiophenol | - |

| Tetrahydrofuran | THF |

| Acetonitrile | - |

| Methanol | - |

| 4-Nitrobenzylpyridine | - |

| Sodium diethyldithiocarbamate | - |

Theoretical and Computational Chemistry Studies of Butane 1,4 Diyl Dimethanesulfonate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying the electronic properties of molecules. mdpi.com DFT calculations describe the properties of multi-electron systems using electron density, providing reliable information on molecular structure, vibrational frequencies, and electronic characteristics. youtube.com By solving the Kohn-Sham equations, DFT can accurately reconstruct the electronic structure, offering theoretical guidance on molecular behavior. mdpi.com

The geometric and electronic structure of busulfan (B1668071) has been elucidated through detailed computational studies. Researchers have performed Potential Energy Surface (PES) scans to identify the most stable conformers of the molecule. nih.gov Specifically, a 2D PES scan focusing on the dihedral angles C6-O4-S1-C5 and C25-S22-O19-C16 was conducted to map out the conformational landscape and locate the stable structures. nih.gov

Following the identification of stable conformers, geometry optimization is typically performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. nih.gov These calculations refine the molecular structure to its lowest energy state.

| Computational Method | Purpose | Key Findings | Reference |

|---|---|---|---|

| Potential Energy Surface (PES) Scan | Identify stable molecular conformers | Determined the lowest energy conformations of busulfan based on key dihedral angles. | nih.gov |

| DFT (B3LYP/6-311++G(d,p)) | Molecular geometry optimization | Refined the three-dimensional structure of the most stable conformers. | nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analyze electronic delocalization | Identified stabilizing n→σ* and σ→σ* interactions within the molecule. | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze intramolecular bonding | Characterized the strong and weak hydrogen bonds between functional groups. | nih.gov |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. youtube.com A smaller gap generally indicates higher reactivity. youtube.com

For busulfan, the electronic transitions between the HOMO and LUMO have been investigated using UV-Vis spectroscopy and correlated with theoretical calculations. nih.gov This analysis helps to understand the electronic absorption properties of the molecule and provides insight into its reactivity. The sites within the busulfan molecule that are most suitable for electrophilic and nucleophilic attacks can be determined through analysis of the Molecular Electrostatic Potential (MEP) surface, which is derived from the electronic structure calculations. researchgate.net

| Concept | Description | Significance for Busulfan |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and stability; studied via UV-Vis spectroscopy for busulfan. nih.gov |

Busulfan functions as a bifunctional alkylating agent, and its primary mechanism of action involves the cross-linking of DNA. patsnap.compharmgkb.org Computational methods are essential for evaluating the reaction pathways through which this alkylation occurs. The process involves the formation of covalent bonds with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940). patsnap.comnih.gov

This reaction leads to the formation of both intrastrand and interstrand DNA crosslinks, which inhibit DNA replication and transcription, ultimately triggering cell death. patsnap.compharmgkb.org Theoretical studies can model the interaction between busulfan and DNA bases to elucidate the step-by-step mechanism of this alkylation. Such studies can identify the transition state structures—the highest energy point along the reaction coordinate—and calculate the activation energy barriers for the reaction. This provides a quantitative understanding of the reaction kinetics and the regioselectivity of the alkylation at the N7-guanine position. nih.gov While direct computational studies on the busulfan-guanine transition state are complex, the mechanism is well-supported by experimental evidence from studies on the synthesis and characterization of the resulting DNA adducts. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility, conformational changes, and interactions with surrounding molecules, such as solvents. mdpi.comdovepress.com

The flexibility of the four-carbon alkyl chain in busulfan is a key determinant of its ability to bind to and cross-link DNA. Conformational analysis explores the different spatial arrangements (conformers) that the molecule can adopt due to rotation around its single bonds.

As mentioned previously, quantum chemical methods like Potential Energy Surface (PES) scans have been used to identify the stable conformers of busulfan. nih.gov These static calculations provide a foundational understanding of the molecule's preferred shapes. Molecular dynamics simulations can build upon this by exploring the dynamic transitions between these conformers in a simulated physiological environment, revealing the flexibility of the molecule and the relative populations of different conformations over time. This dynamic perspective is crucial for understanding how the molecule orients itself to react with its biological targets. researchgate.net

The interactions of a drug molecule with its environment, particularly with water in a biological system, are critical to its behavior. MD simulations are well-suited to study these solvation effects. researchgate.net For busulfan, understanding its interactions in the solid state and in solution provides insight into its stability and reactivity.

In the solid state, Hirshfeld surface analysis has been employed to investigate and visualize the intermolecular interactions within the crystal packing of busulfan. benthamdirect.comresearchgate.net This method partitions the crystal space among molecules and allows for the quantification of different types of intermolecular contacts. Studies have revealed that O···H and H···H interactions are predominant within the busulfan crystal structure, providing insight into its packing and stability. benthamdirect.comresearchgate.net Additionally, reduced density gradient (RDG) analysis has been used to study long-range forces like van der Waals interactions. nih.gov

DFT studies have also been performed to understand the interaction of busulfan with other molecules in both the gas phase and in a water solution, simulating solvation effects and providing data on the thermodynamic favorability of these interactions. researchgate.net

| Method | Environment | Types of Interactions Studied | Reference |

|---|---|---|---|

| Hirshfeld Surface Analysis | Solid state (crystal) | Quantifies O···H and H···H intermolecular contacts. | benthamdirect.comresearchgate.net |

| Reduced Density Gradient (RDG) | Isolated molecule | Visualizes and analyzes long-range van der Waals interactions. | nih.gov |

| DFT with Solvation Model | Gas phase and water solution | Investigates interactions with other molecules and the effect of solvent. | researchgate.net |

Computational Modeling for Chemical Design and Material Discovery

Computational modeling has emerged as a powerful tool in chemical design and material discovery, offering insights into molecular structures, interactions, and reactivity. In the study of Butane-1,4-diyl dimethanesulfonate, also known as busulfan, these theoretical approaches provide a deeper understanding of its chemical behavior.

Predictive Tools for Chemical Reactivity and Selectivity

Theoretical and computational studies are instrumental in elucidating the chemical reactivity and selectivity of Butane-1,4-diyl dimethanesulfonate. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and potential energy surface of the molecule.

Natural Bond Orbital (NBO) analysis is another predictive tool that sheds light on the molecule's stability and reactivity. This analysis can identify hyperconjugative interactions, such as n→σ* and σ→σ* transitions, which contribute to the stabilization of the molecular structure. nih.gov Furthermore, the Atoms in Molecules (AIM) theory can be used to analyze hydrogen bonds and other intramolecular interactions that influence the chemical behavior of busulfan. nih.gov

The primary mechanism of action for busulfan is its role as a bifunctional alkylating agent, particularly targeting DNA. patsnap.com It forms covalent bonds with nucleophilic sites on DNA bases, most notably the N7 position of guanine, leading to the formation of interstrand and intrastrand crosslinks. patsnap.com This alkylation process disrupts DNA replication and transcription, ultimately inducing cell death. patsnap.comresearchgate.net Computational models can be used to study the reaction mechanism of this DNA alkylation, providing insights into the transition states and activation energies involved. The methanesulfonate (B1217627) groups act as excellent leaving groups, facilitating the nucleophilic attack by DNA. patsnap.com

Table 1: Computational Methods in the Study of Butane-1,4-diyl Dimethanesulfonate Reactivity

| Computational Method | Application in Studying Butane-1,4-diyl Dimethanesulfonate | Insights Gained |

|---|---|---|

| Potential Energy Surface (PES) Scan | Identification of stable conformers by varying dihedral angles. nih.gov | Understanding of the molecule's conformational flexibility and lowest energy structures. nih.gov |

| Density Functional Theory (DFT) | Optimization of molecular geometry and calculation of electronic properties. nih.govnih.gov | Accurate prediction of molecular structure, vibrational frequencies, and electronic transitions. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular bonding and hyperconjugative interactions. nih.gov | Identification of stabilizing electronic interactions within the molecule. nih.gov |

In Silico Screening of Related Chemical Structures

In silico screening is a computational technique used to search large databases of chemical compounds to identify structures with desired properties. This methodology is particularly valuable in drug discovery and materials science for identifying lead compounds or materials with specific functionalities. In the context of Butane-1,4-diyl dimethanesulfonate, in silico screening can be employed to discover related chemical structures with potentially enhanced or modified biological activity.

The process typically involves creating a virtual library of compounds that are structurally related to busulfan. These analogs could feature modifications to the butane (B89635) chain, the sulfonate groups, or the terminal methyl groups. The screening then utilizes computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) models, to predict the biological activity or other properties of these analogs.

For instance, molecular docking simulations can be used to predict how well different busulfan analogs bind to the active site of a target protein or a specific region of DNA. By comparing the docking scores and binding modes of various compounds, researchers can prioritize those with the most favorable interactions for further experimental investigation. The design of stable busulfan analogs often involves isosteric replacement of atoms to modify the compound's stability and reactivity. researchgate.net

Virtual screening can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This early-stage assessment helps in identifying candidates with better pharmacokinetic profiles and lower potential for toxicity, thereby reducing the attrition rate in later stages of drug development.

Application of Machine Learning Algorithms in Sulfonate Ester Chemistry

Machine learning (ML) is increasingly being applied in chemistry to predict reaction outcomes, optimize reaction conditions, and accelerate the discovery of new molecules and materials. mit.educas.org In the field of sulfonate ester chemistry, ML algorithms can be trained on existing experimental data to build predictive models for various aspects of their synthesis and reactivity.

One application of ML is the optimization of the synthesis of sulfonate esters. For example, artificial neural networks (ANNs) and adaptive neuro-fuzzy inference systems (ANFIS) have been used to model and optimize the sulfonation process to produce methyl ester sulfonates. nih.govacs.org These models can take into account various reaction parameters, such as temperature, reaction time, and molar ratios of reactants, to predict the yield of the desired product. nih.govacs.org Optimization algorithms, like particle swarm optimization (PSO), can then be coupled with these models to identify the optimal reaction conditions for maximizing the yield. nih.govacs.org

ML models can also be developed to predict the reactivity and selectivity of sulfonate esters in various chemical transformations. By training on a large dataset of known reactions, these models can learn the complex relationships between the structure of the sulfonate ester, the reagents used, and the resulting products. mit.edu Such models can assist chemists in predicting the major product of a reaction and in designing more efficient synthetic routes. mit.edu

The accuracy of these predictive models is highly dependent on the quality and quantity of the training data. cas.org Therefore, the development of comprehensive and accurately curated reaction databases is crucial for advancing the application of machine learning in sulfonate ester chemistry.

Table 2: Machine Learning Models and Their Applications in Sulfonate Ester Chemistry

| Machine Learning Model | Application Area | Predicted Outcome |

|---|---|---|

| Artificial Neural Network (ANN) | Synthesis Optimization | Reaction yield based on process parameters. nih.govacs.org |

| Adaptive Neuro-Fuzzy Inference System (ANFIS) | Synthesis Optimization | Reaction yield with high predictive accuracy. nih.govacs.org |

| Random Forest / Gradient Boosting | Reaction Outcome Prediction | Major product and reaction success probability. |

Q & A

Q. What are the metabolic pathways of Butane-1,4-diol in biological systems, and how do enzyme variations affect experimental outcomes?

Butane-1,4-diol is primarily metabolized to γ-hydroxybutyric acid (GHB) via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). Variations in enzyme activity due to genetic polymorphisms or co-administration of ethanol can significantly alter metabolic rates, leading to discrepancies in observed pharmacological effects (e.g., sedation, toxicity). For instance, ethanol competes for ADH/ALDH, delaying the clearance of both compounds and increasing acetaldehyde accumulation . Researchers should standardize enzyme activity assays (e.g., spectrophotometric NADH oxidation) and control for ethanol intake in in vivo models to mitigate confounding factors.

Q. What synthetic routes utilize methanesulfonic acid derivatives in the preparation of Butane-1,4-diol-based compounds?

Methanesulfonic acid (MsOH) and its derivatives (e.g., methanesulfonyl chloride, MsCl) are used as catalysts or activating agents in esterification and cyclization reactions. For example, MsCl facilitates the conversion of 2-(hydroxymethyl)butane-1,4-diol to 5-(2-iodoethyl)-1,3-dioxane, a precursor in antiviral drug synthesis like penciclovir. Reaction conditions (temperature, stoichiometry of MsCl, and base selection) must be optimized to avoid side reactions, such as over-sulfonation or decomposition .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on the inherent pharmacological activity of Butane-1,4-diol independent of GHB conversion?

Discrepancies arise from methodological differences, such as administration routes (oral vs. intracerebroventricular injection) and dosage regimes. A study showing no intrinsic activity in rats used direct intracerebroventricular injection, bypassing systemic metabolism , while oral administration in other studies observed ethanol-like effects due to partial GHB-independent interactions with GABAB receptors . To resolve contradictions, employ in vitro receptor-binding assays (e.g., radioligand displacement) combined with metabolic inhibitors (e.g., 4-methylpyrazole to block ADH) to isolate Butane-1,4-diol’s direct effects .

Q. What methodological considerations are critical when using Butane-1,4-diol as a chain extender in polyurethane urea synthesis?

Butane-1,4-diol’s rigid structure enhances molecular alignment in polyurethane ureas, improving mechanical properties like tensile strength. However, its efficacy depends on the glycol-to-diisocyanate ratio and compatibility with co-monomers (e.g., methylene diphenyl diisocyanate, MDI). For instance, substituting dipropylene glycol (DPG) with Butane-1,4-diol requires adjusting stoichiometry to prevent phase separation. Characterization via FTIR (urethane carbonyl peaks at ~1700 cm⁻¹) and dynamic mechanical analysis (DMA) is recommended to assess crosslinking efficiency .

Q. What advanced analytical techniques are recommended for quantifying Butane-1,4-diol and its metabolites in complex matrices?

Solid-phase extraction (SPE) coupled with HPLC-MS/MS provides high sensitivity for detecting Butane-1,4-diol, GHB, and oxidative byproducts (e.g., succinic semialdehyde) in biological fluids. Use deuterated internal standards (e.g., Butane-1,4-diol-d₈) to correct for matrix effects. For polymer applications, gel permeation chromatography (GPC) with multi-angle light scattering (MALS) enables precise molecular weight distribution analysis, critical for structure-property correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.